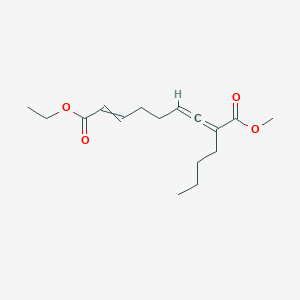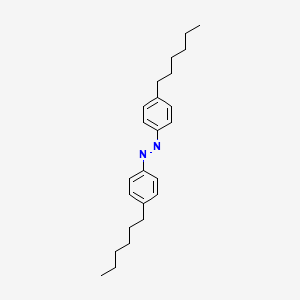![molecular formula C20H40O2Sn B14275111 tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate CAS No. 134123-05-0](/img/structure/B14275111.png)
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate is an organotin compound that features a tert-butyl ester and a tributylstannyl group
Méthodes De Préparation
The synthesis of tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate typically involves the reaction of tert-butyl acrylate with tributyltin hydride in the presence of a radical initiator. The reaction conditions often include the use of a solvent such as toluene and heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include radical initiators, halogens, and organometallic reagents. Major products formed from these reactions depend on the specific reagents and conditions used but often include various organotin derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate has several scientific research applications:
Biology: The compound can be used in the study of biological systems where organotin compounds are of interest.
Medicine: Research into the potential medicinal applications of organotin compounds includes their use as antifungal and anticancer agents.
Industry: The compound is used in the production of various organotin-based materials and catalysts.
Mécanisme D'action
The mechanism by which tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate exerts its effects involves the interaction of the stannyl group with various molecular targets. The stannyl group can participate in radical reactions, nucleophilic substitutions, and other chemical processes. The molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate can be compared with other similar compounds such as:
tert-Butyl (2-aminopropyl)((tributylstannyl)methyl)carbamate: This compound also features a tributylstannyl group but has different functional groups, leading to different reactivity and applications.
tert-Butyldimethyl(2-propynyloxy)silane: This compound contains a tert-butyl group and a silyl group, offering different reactivity and uses in organic synthesis.
Propriétés
Numéro CAS |
134123-05-0 |
|---|---|
Formule moléculaire |
C20H40O2Sn |
Poids moléculaire |
431.2 g/mol |
Nom IUPAC |
tert-butyl 2-(tributylstannylmethyl)prop-2-enoate |
InChI |
InChI=1S/C8H13O2.3C4H9.Sn/c1-6(2)7(9)10-8(3,4)5;3*1-3-4-2;/h1-2H2,3-5H3;3*1,3-4H2,2H3; |
Clé InChI |
BDWJDYZUFSLJPE-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)




![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphtho[2,1-b]furan, 1-ethenyl-1,2-dihydro-](/img/structure/B14275101.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![4-(Bis{4-hydroxy-3,5-bis[(2-hydroxyphenyl)methyl]phenyl}methyl)-2,6-bis[(2-hydroxyphenyl)methyl]phenol](/img/structure/B14275108.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
